Cas no 53463-11-9 (N-tert-butyl-1-naphthamide)

N-tert-Butyl-1-naphthamide is a specialized organic compound featuring a naphthalene core substituted with a tert-butyl amide group at the 1-position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. The tert-butyl group enhances stability and influences reactivity, while the naphthamide moiety offers versatility in functionalization. Its well-defined crystalline form ensures high purity and ease of handling. The compound is particularly useful in reactions requiring hindered amides or as a building block for complex molecular architectures. Suitable for research and industrial applications, it demonstrates consistent performance under controlled conditions.
N-tert-butyl-1-naphthamide structure
N-tert-butyl-1-naphthamide structure
商品名:N-tert-butyl-1-naphthamide
CAS番号:53463-11-9
MF:C15H17NO
メガワット:227.30200
MDL:MFCD00625373
CID:2110213
PubChem ID:854768

N-tert-butyl-1-naphthamide 化学的及び物理的性質

名前と識別子

    • N-tert-butyl-1-naphthamide
    • N-tert-butylnaphthalene-1-carboxamide
    • N-(tert-butyl)-1-naphthamide
    • N-t-butylnaphthalene-1-carboxamide
    • MFCD00625373
    • HMS1587A13
    • SR-01000234273-1
    • SCHEMBL6464894
    • N-(tert-Butyl)-1-naphthamide
    • 53463-11-9
    • SR-01000234273
    • DA-05130
    • AB00107580-01
    • DTXCID30308662
    • STK203771
    • BS-28766
    • AKOS003052060
    • DTXSID80357605
    • MDL: MFCD00625373
    • インチ: InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17)
    • InChIKey: XILMPRKWMQTLRM-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 227.13100
  • どういたいしつりょう: 227.131014166Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • PSA: 32.59000
  • LogP: 3.94290

N-tert-butyl-1-naphthamide セキュリティ情報

N-tert-butyl-1-naphthamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-tert-butyl-1-naphthamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM246305-25g
N-(tert-Butyl)-1-naphthamide
53463-11-9 97%
25g
$686 2023-01-07
abcr
AB335845-1 g
N-tert-Butylnaphthalene-1-carboxamide; 98%
53463-11-9
1g
€144.00 2023-06-21
abcr
AB335845-10 g
N-tert-Butylnaphthalene-1-carboxamide; 98%
53463-11-9
10g
€518.00 2023-06-21
Chemenu
CM246305-5g
N-(tert-Butyl)-1-naphthamide
53463-11-9 97%
5g
$258 2023-01-07
Chemenu
CM246305-10g
N-(tert-Butyl)-1-naphthamide
53463-11-9 97%
10g
$400 2023-01-07
abcr
AB335845-5 g
N-tert-Butylnaphthalene-1-carboxamide; 98%
53463-11-9
5g
€348.00 2023-06-21
abcr
AB335845-25g
N-tert-Butylnaphthalene-1-carboxamide, 98%; .
53463-11-9 98%
25g
€858.00 2025-02-14
A2B Chem LLC
AG32808-10g
N-tert-Butylnaphthalene-1-carboxamide
53463-11-9 98%
10g
$315.00 2024-04-19
A2B Chem LLC
AG32808-1g
N-tert-Butylnaphthalene-1-carboxamide
53463-11-9 98%
1g
$75.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737601-25g
n-(tert-Butyl)-1-naphthamide
53463-11-9 98%
25g
¥5614.00 2024-05-10

N-tert-butyl-1-naphthamide 関連文献

N-tert-butyl-1-naphthamideに関する追加情報

N-Tert-butyl-1-naphthamide: A Comprehensive Overview

The compound with CAS No. 53463-11-9, commonly referred to as N-tert-butyl-1-naphthamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to N-tert-butyl-1-naphthamide.

N-Tert-butyl-1-naphthamide is an amide derivative of 1-naphthoic acid, where the amino group is substituted with a tert-butyl group. The molecular structure of this compound consists of a naphthalene ring system with an amide functional group attached at the 1-position. The tert-butyl substituent adds steric bulk to the molecule, which can influence its physical and chemical properties. This steric hindrance can play a crucial role in determining the compound's solubility, reactivity, and stability under various conditions.

The synthesis of N-tert-butyl-1-naphthamide typically involves the reaction of 1-naphthoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or carbonyl diimide. This reaction forms an amide bond between the carboxylic acid group of 1-naphthoic acid and the amine group of tert-butylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. Recent studies have explored alternative synthetic routes, including microwave-assisted synthesis and catalytic methods, to enhance efficiency and reduce environmental impact.

One of the key areas of research on N-tert-butyl-1-naphthamide is its application in materials science. The compound has been investigated for its potential use as a precursor in the synthesis of advanced materials such as polymers and nanoparticles. Its amide functional group can serve as a reactive site for further modifications, enabling the creation of tailored materials with specific properties. For instance, researchers have explored the use of N-tert-butyl-1-naphthamide in the development of self-healing polymers, where the amide bonds can re-form after mechanical damage.

In addition to materials science, N-tert-butyl-1-naphthamide has shown promise in pharmaceutical applications. The compound's structure resembles certain drug molecules, making it a valuable tool in drug design and discovery. Recent studies have focused on its potential as a ligand in metalloenzyme mimics and as a component in drug delivery systems. Its ability to form stable complexes with metal ions has been leveraged in designing new catalysts for organic transformations.

The physical properties of N-tert-butyl-1-naphthamide are also a subject of interest. The compound exhibits good thermal stability, making it suitable for high-temperature applications. Its solubility in organic solvents is another advantageous property, facilitating its use in various chemical processes. Researchers have recently investigated the compound's behavior under extreme conditions, such as high pressure and low temperature, to expand its range of applications.

From an environmental standpoint, understanding the degradation pathways of N-tert-butyl-1-naphthamide is crucial for assessing its ecological impact. Studies have shown that the compound undergoes hydrolysis under specific conditions, leading to the formation of biodegradable byproducts. This information is valuable for developing sustainable practices in industries that utilize this compound.

In conclusion, N-tert-butyl-1-naphthamide (CAS No. 53463-11-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for research and development in materials science, pharmaceuticals, and environmental chemistry. As advancements in synthetic methods and application studies continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:53463-11-9)N-tert-butyl-1-naphthamide
A1164493
清らかである:99%
はかる:25g
価格 ($):555.0